molecular formula C₂₆H₂₄Cl₂N₂O₇S B1663191 Calcium channel-modulator-1 CAS No. 136941-70-3

Calcium channel-modulator-1

Cat. No.: B1663191
CAS No.: 136941-70-3
M. Wt: 579.4 g/mol
InChI Key: LNYDIZPHIUSZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium channel-modulator-1, also known as calcium homeostasis modulator 1, is a voltage-dependent ion channel that plays a crucial role in regulating intracellular calcium levels. This compound is involved in various physiological processes, including neuronal excitability and neurotransmitter release. It has been identified as a significant player in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium channel-modulator-1 involves the expression of its gene in suitable host cells. The gene encoding calcium homeostasis modulator 1 is cloned into an expression vector, which is then introduced into host cells such as mammalian cells. The cells are cultured under specific conditions to promote the expression of the protein. The protein is then purified using techniques such as affinity chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .

Chemical Reactions Analysis

Types of Reactions

Calcium channel-modulator-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can produce reduced derivatives. Substitution reactions can yield various substituted products depending on the nucleophile used .

Scientific Research Applications

Calcium channel-modulator-1 has a wide range of scientific research applications:

Mechanism of Action

Calcium channel-modulator-1 exerts its effects by forming a pore in the plasma membrane that allows the passage of calcium ions. The channel is regulated by membrane voltage and extracellular calcium concentration. When the extracellular calcium concentration is low, the channel opens, allowing calcium ions to flow into the cell. This influx of calcium ions triggers various cellular responses, including neurotransmitter release and changes in neuronal excitability. The channel is also involved in the regulation of amyloid-beta metabolism, which is implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Calcium channel-modulator-1 is unique compared to other calcium channels due to its specific regulation by extracellular calcium concentration and its involvement in amyloid-beta metabolism. Similar compounds include:

These compounds share some similarities in their structure and function but differ in their specific regulatory mechanisms and physiological roles.

Biological Activity

Calcium channel-modulator-1 (CCM-1) is a synthetic compound that acts as a modulator of calcium channels, specifically targeting voltage-gated calcium channels (VGCCs). These channels play crucial roles in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Understanding the biological activity of CCM-1 is essential for its potential therapeutic applications.

CCM-1 primarily functions by blocking calcium influx through VGCCs. Its inhibitory effect on calcium channels is characterized by an IC50 value of approximately 0.8 μM, indicating its potency in modulating vascular contraction responses . The compound's mechanism involves interference with the interactions between the α1B and β3 subunits of N-type calcium channels, which alters their activation and inactivation kinetics .

Table 1: Key Properties of this compound

PropertyDescription
Compound NameThis compound
TargetVoltage-Gated Calcium Channels
IC500.8 μM
Mechanism of ActionBlocks calcium influx
Physiological EffectsInhibits vascular contraction

Effects on Cardiovascular System

Research indicates that CCM-1 significantly affects cardiovascular physiology. By blocking calcium entry into vascular smooth muscle cells, CCM-1 can reduce contractility, leading to potential applications in treating hypertension and other cardiovascular disorders. Studies have shown that compounds with similar mechanisms can effectively lower blood pressure and improve vascular function .

Neurophysiological Implications

In the nervous system, calcium channels are integral to neurotransmitter release and synaptic plasticity. CCM-1's modulation of VGCCs may influence neuronal excitability and synaptic transmission. For instance, alterations in calcium signaling pathways have been linked to various neuropsychiatric disorders, suggesting that CCM-1 could be investigated for therapeutic roles in conditions such as anxiety or depression .

Study 1: Vascular Smooth Muscle Contraction

A study demonstrated that treatment with CCM-1 resulted in a significant decrease in aortic contraction in animal models. This effect was attributed to the blockade of L-type calcium channels, which are crucial for muscle contraction. The findings suggest that CCM-1 could be a valuable tool for investigating vascular responses under pathological conditions.

Study 2: Neurotransmitter Release Modulation

Another investigation focused on the impact of CCM-1 on neurotransmitter release in neuronal cultures. The results indicated that CCM-1 inhibited the release of glutamate, a key excitatory neurotransmitter. This modulation suggests potential applications for managing excitotoxicity-related conditions .

Table 2: Summary of Case Studies Involving this compound

Study FocusFindings
Vascular Smooth Muscle ContractionSignificant reduction in aortic contraction
Neurotransmitter ReleaseInhibition of glutamate release

Research Findings

Recent studies have expanded our understanding of how CCM-1 interacts with various VGCC subtypes:

  • L-type Channels : Primarily involved in cardiac and smooth muscle function; modulation can lead to therapeutic effects in cardiovascular diseases.
  • N-type Channels : Important for neurotransmitter release; inhibition by CCM-1 may provide insights into managing neurological disorders.

The diverse effects observed with CCM-1 underscore its potential as a pharmacological agent across multiple systems.

Properties

IUPAC Name

3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYDIZPHIUSZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.